physicochemical properties of 3,5-Difluoro-4-methoxyaniline

physicochemical properties of 3,5-Difluoro-4-methoxyaniline

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methoxyaniline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and safety information for 3,5-Difluoro-4-methoxyaniline (CAS No: 363-47-3).[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. 3,5-Difluoro-4-methoxyaniline is a fluorinated aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The strategic incorporation of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of target molecules, making this compound a significant building block in medicinal chemistry.[2] This guide summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and includes visualizations for synthetic and analytical workflows.

Chemical Identity

This section provides the fundamental identifiers for 3,5-Difluoro-4-methoxyaniline.

| Identifier | Value |

| IUPAC Name | 3,5-difluoro-4-methoxyaniline[3] |

| CAS Number | 363-47-3[1][3] |

| Molecular Formula | C₇H₇F₂NO[1][4][5] |

| Synonyms | 4-amino-2,6-fluoroanisole, 3,5-difluoro-4-methoxy-aniline, 3,5-difluoro-4-methoxyphenylamine[1][3] |

| InChI Key | POVSDXPEJZMSEJ-UHFFFAOYSA-N[1][3] |

| SMILES | COC1=C(F)C=C(N)C=C1F[1] |

| PubChem CID | 2783137[1][3] |

Physicochemical Properties

The core are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 159.14 g/mol | [1][4] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 77°C to 82.5°C | [1] |

| Boiling Point | 249.7°C at 760 mmHg (Predicted) | [6] |

| Solubility | Insoluble in water | [1] |

| Density | 1.281 g/cm³ (Predicted) | [6] |

| Flash Point | 104.8°C (Predicted) | [6] |

| LogP | 1.5556 (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | [3] |

Spectroscopic Data

While specific spectra for 3,5-Difluoro-4-methoxyaniline are not widely available in the provided search results, the typical analytical techniques used for characterization of similar molecules like fluoro-anilines include NMR, IR, and Mass Spectrometry.[7][8][9][10][11]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, methoxy group protons, and amine protons. The fluorine atoms will cause characteristic splitting patterns. |

| ¹³C NMR | Resonances for the seven carbon atoms, with the C-F bonds resulting in large coupling constants. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-O stretching of the ether, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern typical for a substituted aniline. |

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property of this specific compound are not publicly available. However, this section describes the standard methodologies used for such characterizations.

Determination of Melting Point

The melting point of a crystalline solid like 3,5-Difluoro-4-methoxyaniline is typically determined using the capillary method.

-

Sample Preparation: A small amount of the dried, crystalline compound is packed into a thin-walled capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Measurement: The sample is heated at a slow, controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Gas Chromatography (GC) for Purity Assay

The purity of 3,5-Difluoro-4-methoxyaniline is often assessed by Gas Chromatography (GC), as indicated by supplier specifications.[12]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The compound travels through a heated capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection: A detector (e.g., Flame Ionization Detector - FID) measures the quantity of each component as it elutes from the column.

-

Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

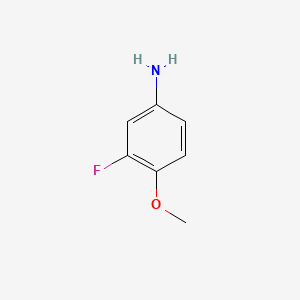

Synthesis of 3,5-Difluoro-4-methoxyaniline

The synthesis of fluorinated anilines often involves the reduction of a corresponding nitroaromatic compound.[13][14] While a specific protocol for 3,5-Difluoro-4-methoxyaniline is not detailed, a general synthetic workflow is presented below.

-

Nitration: A difluorinated precursor is nitrated to introduce a nitro group.

-

Methoxylation: A methoxy group is introduced onto the aromatic ring, typically through nucleophilic aromatic substitution.

-

Reduction: The nitro group of the resulting 3,5-difluoro-4-methoxynitrobenzene intermediate is reduced to an amine group. This is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst, or other methods such as using tin(II) chloride or hydrazine.[14][15]

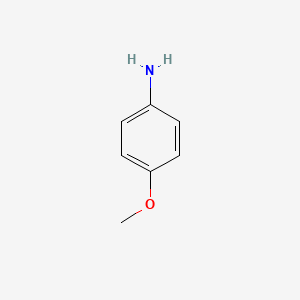

Visualizations

The following diagrams illustrate common workflows relevant to the study of 3,5-Difluoro-4-methoxyaniline.

Caption: A generalized workflow for the synthesis of 3,5-Difluoro-4-methoxyaniline.

Caption: Experimental workflow for determining chemical purity using Gas Chromatography (GC).

Safety and Handling

3,5-Difluoro-4-methoxyaniline is a hazardous substance and must be handled with appropriate safety precautions.[3][16]

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.[3]

-

H311: Toxic in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

Precautionary Measures: [16]

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16] Wear protective gloves, protective clothing, eye protection, and face protection.[16] Use only outdoors or in a well-ventilated area.[16] Avoid breathing dust.[16]

-

Response:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[16]

-

If on Skin: Wash with plenty of soap and water.[16] Remove contaminated clothing immediately.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

-

-

Storage: Store locked up.[16] Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store away from strong oxidizing agents.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[16]

Transportation: [1]

-

UN Number: UN2811[1]

-

Proper Shipping Name: TOXIC SOLIDS, ORGANIC, N.O.S.[1]

-

Transport Hazard Class: 6.1[1]

-

Packing Group: III[1]

Applications

The primary application of 3,5-Difluoro-4-methoxyaniline is as a chemical intermediate in organic synthesis.[2] Its structural features, particularly the presence of fluorine atoms and a reactive amine group, make it a key building block for the creation of more complex molecules with potential uses in the pharmaceutical and agrochemical industries.[2]

References

- 1. 3,5-Difluoro-4-methoxyaniline, 97% | Fisher Scientific [fishersci.ca]

- 2. 3,5-Difluoro-4-methoxyaniline | 363-47-3 | Benchchem [benchchem.com]

- 3. 3,5-Difluoro-4-methoxyaniline | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 3,5-Difluoro-4-methoxyaniline | 363-47-3 [chemnet.com]

- 7. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 3-Fluoro-4-methoxyaniline(366-99-4) IR Spectrum [m.chemicalbook.com]

- 10. 3,5-Difluoroaniline(372-39-4) 1H NMR [m.chemicalbook.com]

- 11. 3,5-Difluoroaniline(372-39-4) IR Spectrum [chemicalbook.com]

- 12. 3,5-Difluoro-4-methoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 14. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 15. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]